Amorolfine

Catalog No.
S518742
CAS No.
78613-35-1
M.F
C21H35NO
M. Wt
317.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amorolfine

CAS Number

78613-35-1

Product Name

Amorolfine

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+

InChI Key

MQHLMHIZUIDKOO-AYHJJNSGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

amorolfin hydrochloride, amorolfine, amorolfine hydrochloride, Locéryl, Loceryl, Locetar, Odenil, Ro 14-4767-002, Ro-14-4767-002

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C

The exact mass of the compound Amorolfine is 317.2719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amorolfine is a morpholine-class topical antifungal agent distinguished by its dual-target mechanism of action within the fungal ergosterol biosynthesis pathway. It functions by inhibiting two separate enzymes: delta-14 reductase and delta-7,8 isomerase, leading to ergosterol depletion and the accumulation of ignosterol in the fungal cell membrane. This mechanism confers a broad spectrum of fungistatic and fungicidal activity against dermatophytes, yeasts, and molds. Primarily supplied as Amorolfine base (CAS 78613-35-1) for formulation into non-aqueous systems like nail lacquers, or as Amorolfine Hydrochloride (CAS 78613-38-4) for other applications, its selection is critically tied to its unique biochemical action and proven efficacy in topical treatments for conditions like onychomycosis.

Direct substitution of Amorolfine with other antifungal classes, such as azoles (e.g., fluconazole, itraconazole) or allylamines (e.g., terbinafine), is often unviable for both formulation and clinical reasons. Amorolfine's dual-enzyme inhibition targets different points in the ergosterol pathway than azoles (which target lanosterol 14 α-demethylase) or allylamines (which target squalene epoxidase). This mechanistic distinction provides a critical performance advantage against fungal strains that may have developed resistance to the more common azole-based agents. Furthermore, the choice between Amorolfine free base and its hydrochloride salt is a key procurement decision; the base is required for anhydrous formulations like nail lacquers due to its solubility in organic solvents, whereas the hydrochloride salt has higher aqueous solubility, making them non-interchangeable for specific delivery systems.

Formulation Suitability: Superiority of Amorolfine Base for Anhydrous Nail Lacquer Systems

Amorolfine base is specified for non-aqueous formulations like nail lacquers, which typically use volatile organic solvents such as ethyl acetate and ethanol. In contrast, Amorolfine Hydrochloride is practically insoluble in water but has a defined solubility of approximately 10 mg/mL in aqueous buffers like PBS (pH 7.2) and ~20 mg/mL in ethanol. This differential solubility profile makes the free base the required form for creating stable, effective, non-aqueous film-forming solutions, whereas the hydrochloride salt is suited for aqueous or hydro-alcoholic preparations. The selection between the base and the salt is therefore a critical, non-interchangeable decision based on the final product's delivery vehicle.

Evidence DimensionSolubility Profile
Target Compound DataAmorolfine Base: Suitable for formulation in volatile organic solvents (e.g., ethyl acetate, ethanol) for anhydrous systems.
Comparator Or BaselineAmorolfine Hydrochloride: Approx. 10 mg/mL in PBS (pH 7.2); practically insoluble in water.
Quantified DifferenceQualitative but absolute difference in formulation applicability. The base is necessary for standard anhydrous lacquers.
ConditionsStandard pharmaceutical formulation conditions for topical nail lacquers and aqueous solutions.

This dictates the correct raw material choice at the outset of formulation development to ensure product stability and performance.

Differentiated Mechanism: Retained Efficacy Against Fluconazole-Resistant Candida Strains

Amorolfine's mechanism, inhibiting delta-14 reductase and delta-7,8 isomerase, provides a distinct advantage over azole antifungals like fluconazole. In a clinical study on fingernail onychomycosis caused by Candida, patients infected with strains rated as susceptible-dose dependent (S-DD) or resistant to fluconazole showed no clinical improvement when treated with oral fluconazole alone. However, when topical Amorolfine 5% nail lacquer was added to the regimen, these same patients demonstrated a 55.56% reduction in the affected nail area, highlighting Amorolfine's ability to provide clinical benefit where a common first-line azole fails due to resistance.

Evidence DimensionClinical Improvement in Fluconazole-Resistant Infection (%)
Target Compound Data55.56% reduction in nail involvement area (Amorolfine + Fluconazole)
Comparator Or Baseline0% reduction in nail involvement area (Fluconazole alone)
Quantified Difference55.56% greater improvement
ConditionsPatients with fingernail onychomycosis caused by Candida strains identified as susceptible-dose dependent (resistant) to fluconazole, over a 3-month treatment period.

For developing second-line treatments or combination therapies, Amorolfine offers a non-cross-resistant mechanism to overcome failures with common azole antifungals.

Comparative In Vitro Potency: High Activity Against Dermatophytes vs. Key Antifungals

In vitro studies demonstrate Amorolfine's high potency against key dermatophytes. In a comparative analysis, Amorolfine was found to be the most active agent against *Microsporum canis*. While terbinafine showed greater activity against *Trichophyton mentagrophytes* and *Trichophyton rubrum*, Amorolfine's activity remained potent. Another study reported MIC90 values (concentration to inhibit 90% of isolates) for Amorolfine against *T. rubrum* and *T. mentagrophytes* as 4-15 ng/mL and 4-60 ng/mL, respectively, confirming its high potency at very low concentrations. This positions Amorolfine as a highly effective compound for targeting a broad range of dermatophytes relevant to skin and nail infections.

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound Data4-15 ng/mL against *T. rubrum*; 4-60 ng/mL against *T. mentagrophytes*.
Comparator Or BaselineTerbinafine was most active against *T. rubrum* and *T. mentagrophytes*; Itraconazole MIC range against *T. rubrum* was 0.031–0.5 µg/ml (31-500 ng/mL).
Quantified DifferenceAmorolfine demonstrates potency in the low ng/mL range, comparable to or exceeding other major antifungals depending on the specific fungal species.
ConditionsIn vitro antifungal susceptibility testing against clinical isolates of dermatophytes.

This evidence supports the use of Amorolfine in applications requiring high intrinsic potency, potentially allowing for lower concentrations in final formulations.

Formulation of Topical Nail Lacquers for Onychomycosis

The primary application for Amorolfine base is in the development of anhydrous, film-forming nail lacquers. Its solubility profile is ideally suited for the organic solvents used in these systems, enabling the creation of stable, drug-depot formulations that ensure sustained release and penetration into the nail plate. Its high in vitro potency against dermatophytes like *T. rubrum* further justifies its use in products designed for high-efficacy treatment of fungal nail infections.

Development of Combination Therapies for Resistant Fungal Infections

Given its distinct mechanism of action compared to azoles, Amorolfine is a prime candidate for combination therapies targeting resistant infections. Evidence shows it provides significant clinical improvement in cases where fluconazole fails, making it a valuable component for synergistic formulations with oral antifungals to broaden the treatment spectrum and overcome resistance.

Reference Standard in Antifungal Research and Development

As a well-characterized inhibitor of two specific enzymes in the ergosterol pathway (delta-14 reductase and delta-7,8 isomerase), Amorolfine serves as an essential reference compound. It is used in comparative efficacy studies, mechanism-of-action research, and as a benchmark for screening new antifungal candidates targeting the same biochemical pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

317.271864740 Da

Monoisotopic Mass

317.271864740 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antifungal Agents

Wikipedia

Amorolfine

Dates

Last modified: 08-15-2023
1: Tabara K, Szewczyk AE, Bienias W, Wojciechowska A, Pastuszka M, Oszukowska M, Kaszuba A. Amorolfine vs. ciclopirox - lacquers for the treatment of onychomycosis. Postepy Dermatol Alergol. 2015 Feb;32(1):40-5. doi: 10.5114/pdia.2014.40968. Epub 2015 Feb 3. Review. PubMed PMID: 25821426; PubMed Central PMCID: PMC4360009.
2: Auvinen T, Tiihonen R, Soini M, Wangel M, Sipponen A, Jokinen JJ. Efficacy of topical resin lacquer, amorolfine and oral terbinafine for treating toenail onychomycosis: a prospective, randomized, controlled, investigator-blinded, parallel-group clinical trial. Br J Dermatol. 2015 Oct;173(4):940-8. doi: 10.1111/bjd.13934. Epub 2015 Oct 1. PubMed PMID: 26036329.
3: Bunyaratavej S, Leeyaphan C, Rujitharanawong C, Surawan TM, Muanprasat C, Matthapan L. Efficacy of 5% amorolfine nail lacquer in Neoscytalidium dimidiatum onychomycosis. J Dermatolog Treat. 2016 Aug;27(4):359-63. doi: 10.3109/09546634.2015.1109029. Epub 2015 Nov 11. PubMed PMID: 26471716.
4: Sigurgeirsson B, Ghannoum MA, Osman-Ponchet H, Kerrouche N, Sidou F. Application of cosmetic nail varnish does not affect the antifungal efficacy of amorolfine 5% nail lacquer in the treatment of distal subungual toenail onychomycosis: results of a randomised active-controlled study and in vitro assays. Mycoses. 2016 May;59(5):319-26. doi: 10.1111/myc.12473. Epub 2016 Feb 11. PubMed PMID: 26867498.
5: Seidl HP, Jäckel A, Müller J, Schaller M, Borelli C, Polak A. Sporicidal effect of amorolfine and other antimycotics used in the therapy of fungal nail infections. Mycoses. 2015 Oct;58(10):610-9. doi: 10.1111/myc.12369. Epub 2015 Sep 3. PubMed PMID: 26334024.
6: Iorizzo M, Hartmane I, Derveniece A, Mikazans I. Ciclopirox 8% HPCH Nail Lacquer in the Treatment of Mild-to-Moderate Onychomycosis: A Randomized, Double-Blind Amorolfine Controlled Study Using a Blinded Evaluator. Skin Appendage Disord. 2016 Feb;1(3):134-40. doi: 10.1159/000441569. Epub 2015 Nov 7. Erratum in: Skin Appendage Disord. 2016 May;1(4):168. PubMed PMID: 27171791; PubMed Central PMCID: PMC4857848.
7: Monti D, Tampucci S, Chetoni P, Burgalassi S, Mailland F. Ciclopirox vs amorolfine: in vitro penetration into and permeation through human healthy nails of commercial nail lacquers. J Drugs Dermatol. 2014 Feb;13(2):143-7. PubMed PMID: 24509963.
8: Chen S, Ran YP, Dai YL, Lama J, Hu WY. Case of infantile onychomycosis successfully cured by 5% amorolfine nail lacquer. J Paediatr Child Health. 2014 Nov;50(11):933-4. doi: 10.1111/jpc.12740. PubMed PMID: 25376356.
9: Zhang J, Lu S, Huang H, Li X, Cai W, Ma J, Xi L. Combination therapy for onychomycosis using a fractional 2940-nm Er:YAG laser and 5 % amorolfine lacquer. Lasers Med Sci. 2016 Sep;31(7):1391-6. doi: 10.1007/s10103-016-1990-z. Epub 2016 Jun 23. PubMed PMID: 27339057.
10: Yong AS. Resin lacquer: a cheaper alternative to amorolfine for onychomycosis? Br J Dermatol. 2015 Oct;173(4):888-9. doi: 10.1111/bjd.13982. PubMed PMID: 26511823.
11: Ghannoum M, Sevin K, Sarkany M. Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay. Dermatol Ther (Heidelb). 2016 Mar;6(1):69-75. doi: 10.1007/s13555-016-0093-x. Epub 2016 Feb 1. Erratum in: Dermatol Ther (Heidelb). 2016 Sep;6(3):451. PubMed PMID: 26833478; PubMed Central PMCID: PMC4799031.
12: Tamura T, Asahara M, Yamamoto M, Yamaura M, Matsumura M, Goto K, Rezaei-Matehkolaei A, Mirhendi H, Makimura M, Makimura K. In vitro susceptibility of dermatomycoses agents to six antifungal drugs and evaluation by fractional inhibitory concentration index of combined effects of amorolfine and itraconazole in dermatophytes. Microbiol Immunol. 2014 Jan;58(1):1-8. doi: 10.1111/1348-0421.12109. PubMed PMID: 24215461.
13: Paul C, Coustou D, Lahfa M, Bulai-Livideanu C, Doss N, Mokthar I, Turki H, Nouira R, Fazaa B, Ben Osman A, Zourabichvili O, Cazeau C, Coubetergues H, Picot S, Bienvenu AL, Voisard JJ. A multicenter, randomized, open-label, controlled study comparing the efficacy, safety and cost-effectiveness of a sequential therapy with RV4104A ointment, ciclopiroxolamine cream and ciclopirox film-forming solution with amorolfine nail lacquer alone in dermatophytic onychomycosis. Dermatology. 2013;227(2):157-64. PubMed PMID: 24051622.
14: Gao Y, Li L, Zhang J, Shu W, Gao L. Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC. Pak J Pharm Sci. 2012 Apr;25(2):389-94. PubMed PMID: 22459467.
15: Morales-Molina JA, Fayet-Pérez A, Martínez-Plata E, Pérez-Moyano R, Molina-Arrebola MA. Interaction between amorolfine and acenocoumarol. Eur J Clin Pharmacol. 2012 Dec;68(12):1687-8. doi: 10.1007/s00228-012-1305-7. Epub 2012 May 31. PubMed PMID: 22648278.
16: Morais OO, Costa IM, Gomes CM, Shinzato DH, Ayres GM, Cardoso RM. The use of the Er:YAG 2940nm laser associated with amorolfine lacquer in the treatment of onychomycosis. An Bras Dermatol. 2013 Sep-Oct;88(5):847-9. doi: 10.1590/abd1806-4841.20131932. PubMed PMID: 24173203; PubMed Central PMCID: PMC3798374.
17: Monti D, Herranz U, Dal Bo L, Subissi A. Nail penetration and predicted mycological efficacy of an innovative hydrosoluble ciclopirox nail lacquer vs. a standard amorolfine lacquer in healthy subjects. J Eur Acad Dermatol Venereol. 2013 Feb;27(2):e153-8. doi: 10.1111/j.1468-3083.2012.04529.x. Epub 2012 Mar 26. PubMed PMID: 22449201.
18: Nolting S, Semig G, Friedrich HK, Dietz M, Reckers-Czaschka R, Bergstraesser M, Zaug M. Double-blind comparison of amorolfine and bifonazole in the treatment of dermatomycoses. Clin Exp Dermatol. 1992 Sep;17 Suppl 1:56-60. PubMed PMID: 1458667.
19: Stensen W, Turner R, Brown M, Kondori N, Svendsen JS, Svenson J. Short Cationic Antimicrobial Peptides Display Superior Antifungal Activities toward Candidiasis and Onychomycosis in Comparison with Terbinafine and Amorolfine. Mol Pharm. 2016 Oct 3;13(10):3595-3600. Epub 2016 Sep 6. PubMed PMID: 27576445.
20: Polak A. Preclinical data and mode of action of amorolfine. Dermatology. 1992;184 Suppl 1:3-7. PubMed PMID: 1550968.

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